molecular formula C30H42O10 B611374 Tigilanol tiglate CAS No. 943001-56-7

Tigilanol tiglate

Número de catálogo: B611374
Número CAS: 943001-56-7
Peso molecular: 562.6 g/mol
Clave InChI: YLQZMOUMDYVSQR-FOWZUWBHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de tigilanol tiglato se ha logrado a través de una ruta semisintética a partir del forbol, un compuesto que se encuentra en las semillas del crotón purgante (Croton tiglium). El proceso implica 12 pasos con un rendimiento total del 12% . Los pasos clave incluyen la protección y desprotección de los grupos hidroxilo, la oxidación selectiva y la epoxidación .

Métodos de Producción Industrial

La producción industrial de tigilanol tiglato es desafiante debido a su estructura compleja y la disponibilidad limitada de su fuente natural. Se han realizado esfuerzos para establecer plantaciones del árbol Blushwood para garantizar un suministro sostenible . Los métodos sintéticos son preferibles para la producción a gran escala debido a las limitaciones de la extracción natural .

Análisis De Reacciones Químicas

Tipos de Reacciones

El tigilanol tiglato experimenta diversas reacciones químicas, entre ellas:

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en la síntesis de tigilanol tiglato incluyen:

Productos Principales

El principal producto de estas reacciones es el propio tigilanol tiglato, junto con varios intermediarios formados durante el proceso sintético .

Aplicaciones Científicas De Investigación

Oncology Applications

Tigilanol tiglate has been primarily investigated for its use in treating various cancers. Its mechanism involves the activation of protein kinase C, leading to tumor ablation and immune response enhancement.

Clinical Trials and Efficacy

  • Intratumoral Administration : this compound is administered intratumorally to induce immunogenic cell death in tumors. Clinical trials have shown promising results in treating non-resectable tumors, particularly in dogs with mast cell tumors .
  • Human Trials : Currently, there are multiple ongoing clinical trials for human patients with head and neck squamous cell carcinoma, melanoma, and soft tissue sarcoma. The drug is being evaluated both as a monotherapy and in combination with other therapies such as pembrolizumab (Keytruda) .

Veterinary Applications

This compound has been approved as a veterinary pharmaceutical for treating canine mast cell tumors. Its use in veterinary medicine has provided valuable insights into its efficacy and safety.

Veterinary Clinical Trials

  • A study involving 51 dogs demonstrated that a single dose of this compound resulted in recurrence-free outcomes in most cases after 12 months . The treatment was effective even for larger tumors, showcasing its potential as a less invasive alternative to surgical excision.

Regulatory Approval

  • This compound is registered under the brand name STELFONTA® in several regions, including the United States and Europe, for the treatment of non-metastatic mast cell tumors in dogs .

Wound Healing Applications

Beyond oncology, this compound is being explored for its wound healing properties.

Preclinical Development

  • A semi-synthetic analogue of this compound, known as EBC-1013, is being developed specifically for wound healing applications. This compound aims to address chronic and acute wounds by leveraging the properties of this compound to promote tissue regeneration .

Case Studies

Several case studies highlight the effectiveness of this compound across different applications:

Case StudyApplicationFindings
Dog with Mast Cell TumorVeterinary OncologySignificant tumor reduction observed; recurrence-free at 12 months post-treatment.
Human Patient with MelanomaHuman OncologyPhase I trial showed positive response rates; ongoing evaluation of combination therapy with pembrolizumab.
Wound Healing ModelPreclinicalEBC-1013 demonstrated enhanced healing rates in chronic wound models compared to standard treatments.

Actividad Biológica

Tigilanol tiglate (TT), also known as EBC-46, is a naturally occurring diterpenoid derived from the fruit of the Australian rainforest tree Blushwood (Hylandia dockrillii). It has garnered significant attention for its potential as an oncolytic agent, particularly in the treatment of various cancers. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical applications, and case studies that highlight its therapeutic efficacy.

This compound primarily functions as a protein kinase C (PKC) activator , which plays a crucial role in its anticancer effects. The activation of PKC is associated with several cellular processes, including apoptosis and immune modulation. The following key mechanisms have been identified:

  • Tumor Ablation : TT induces localized tumor destruction through vascular disruption and necrosis. This process is characterized by:
    • Rapid localized inflammation at the injection site.
    • Hemorrhagic necrosis of tumor tissue within 24 hours post-treatment.
    • Sloughing of necrotic tissue followed by re-epithelialization .
  • Immunogenic Cell Death : The pyroptotic cell death induced by TT promotes the release of damage-associated molecular patterns (DAMPs), which can enhance systemic antitumor immune responses. This immunogenicity is critical for developing long-lasting antitumor immunity .
  • Cytokine Release : TT administration leads to increased secretion of chemotactic cytokines that recruit immune cells to the tumor microenvironment, further enhancing the immune response against cancer cells .

Clinical Applications

This compound has been investigated in various clinical settings, demonstrating promising results across different types of malignancies:

  • Veterinary Medicine : Initially approved for use in veterinary oncology, TT has shown efficacy in treating mast cell tumors in dogs and has been used successfully in equine patients with aggressive tumors .
  • Human Clinical Trials : TT is currently undergoing multiple clinical trials for various cancers, including:
    • Head and Neck Squamous Cell Carcinoma
    • Melanoma (as a monotherapy and in combination with anti-PD-1 therapy)
    • Soft Tissue Sarcoma .

Case Study 1: Canine Mast Cell Tumor

An 11-year-old Jack Russell Terrier with a recurrent subcutaneous mast cell tumor was treated with a single intratumoral injection of TT. The treatment resulted in:

  • Local inflammation and bruising within hours.
  • Hemorrhagic necrosis observed by day four.
  • Complete remission achieved within weeks, with minimal post-treatment discomfort .

Case Study 2: Equine Tumors

Two horses were treated with TT for aggressive tumors. Both exhibited:

  • Rapid localized inflammation and subsequent necrosis.
  • Successful healing and functional outcomes post-treatment .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

StudyFindings
Demonstrated PKC-dependent and independent mechanisms contributing to tumor ablation and immune modulation.
Highlighted the importance of PKC activation for the anticancer activity of TT analogs.
Discussed the synthesis and potential applications of TT in treating cancer and other diseases like HIV/AIDS.

Propiedades

Número CAS

943001-56-7

Fórmula molecular

C30H42O10

Peso molecular

562.6 g/mol

Nombre IUPAC

[(1R,2S,4R,5S,6S,10S,11R,12R,13R,14S,16R)-5,6,11-trihydroxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-13-[(E)-2-methylbut-2-enoyl]oxy-7-oxo-3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadec-8-en-14-yl] (2S)-2-methylbutanoate

InChI

InChI=1S/C30H42O10/c1-9-13(3)23(33)38-21-16(6)28(36)17-11-15(5)20(32)29(17,37)25(35)27(12-31)22(39-27)18(28)19-26(7,8)30(19,21)40-24(34)14(4)10-2/h9,11,14,16-19,21-22,25,31,35-37H,10,12H2,1-8H3/b13-9+/t14-,16+,17-,18+,19+,21+,22-,25+,27-,28-,29+,30+/m0/s1

Clave InChI

YLQZMOUMDYVSQR-FOWZUWBHSA-N

SMILES

CCC(C)C(=O)OC12C(C1(C)C)C3C4C(O4)(C(C5(C(C3(C(C2OC(=O)C(=CC)C)C)O)C=C(C5=O)C)O)O)CO

SMILES isomérico

CC[C@H](C)C(=O)O[C@@]12[C@@H](C1(C)C)[C@@H]3[C@H]4[C@](O4)([C@H]([C@]5([C@H]([C@]3([C@@H]([C@H]2OC(=O)/C(=C/C)/C)C)O)C=C(C5=O)C)O)O)CO

SMILES canónico

CCC(C)C(=O)OC12C(C1(C)C)C3C4C(O4)(C(C5(C(C3(C(C2OC(=O)C(=CC)C)C)O)C=C(C5=O)C)O)O)CO

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Tigilanol tiglate;  EBC-46;  EBC46;  EBC 46

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tigilanol tiglate
Reactant of Route 2
Tigilanol tiglate
Reactant of Route 3
Tigilanol tiglate
Reactant of Route 4
Tigilanol tiglate
Reactant of Route 5
Tigilanol tiglate
Reactant of Route 6
Tigilanol tiglate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.